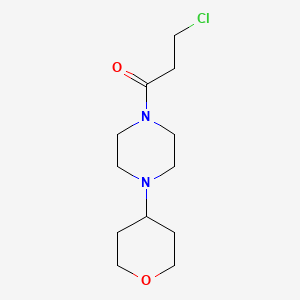
3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one
描述
3-chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H21ClN2O2 and its molecular weight is 260.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Chloro-1-(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C12H21ClN2O2, with a molecular weight of 260.76 g/mol. The structure incorporates a chloro group, a piperazine ring, and a tetrahydropyran moiety, which are known to influence its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit potent anti-tumor effects by inhibiting Class I PI3-kinase enzymes, particularly the PI3K-alpha isoform. These enzymes play a crucial role in cell proliferation and survival pathways associated with various cancers, including chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL) .
Table 1: Summary of Antitumor Effects
| Compound | Targeted Enzyme | Cancer Type | Mechanism |
|---|---|---|---|
| 3-Chloro... | PI3K-alpha | CLL | Inhibition of cell proliferation |
| Similar Compounds | Class I PI3K | Various | Induction of apoptosis |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory properties . Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease have been linked to dysregulation in PI3K signaling pathways. Inhibition of these pathways by compounds like 3-chloro... may provide therapeutic benefits in managing such conditions .
Neuroprotective Effects
Emerging studies suggest that the piperazine moiety in this compound could confer neuroprotective effects , potentially benefiting neurodegenerative disorders. The modulation of neurotransmitter systems through piperazine derivatives has been documented, indicating possible applications in treating conditions like Alzheimer's disease .
Case Study 1: Anticancer Efficacy
A study conducted on various piperazine derivatives demonstrated that modifications to the piperazine ring enhanced the anticancer efficacy against multiple cancer cell lines. The specific structural features of 3-chloro... were shown to improve selectivity towards cancer cells while sparing normal cells .
Case Study 2: Inflammation Models
In animal models of inflammation, compounds related to 3-chloro... exhibited significant reductions in inflammatory markers and improved clinical scores. These findings support the hypothesis that targeting the PI3K pathway can mitigate inflammatory responses effectively .
属性
IUPAC Name |
3-chloro-1-[4-(oxan-4-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c13-4-1-12(16)15-7-5-14(6-8-15)11-2-9-17-10-3-11/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVQKOWWRYOJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















